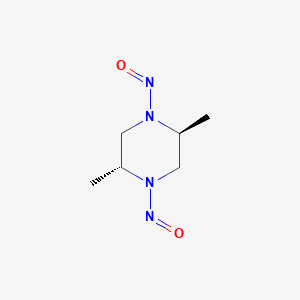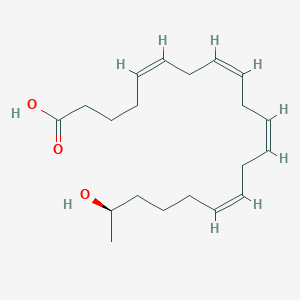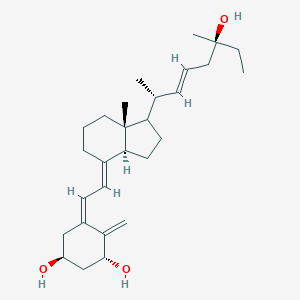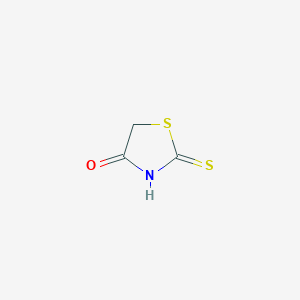
(2R,5S)-2,5-Dimethyl-1,4-dinitrosopiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,5S)-2,5-Dimethyl-1,4-dinitrosopiperazine (DNP) is a chemical compound that has garnered significant interest from the scientific community due to its potential applications in cancer research. DNP is a nitrosamine compound that has been shown to have potent anti-tumor effects in various cancer cell lines.
Wissenschaftliche Forschungsanwendungen
(2R,5S)-2,5-Dimethyl-1,4-dinitrosopiperazine has been extensively studied for its potential applications in cancer research. It has been shown to induce apoptosis (programmed cell death) in various cancer cell lines, including breast, lung, and prostate cancer. (2R,5S)-2,5-Dimethyl-1,4-dinitrosopiperazine has also been shown to inhibit tumor growth and metastasis in animal models of cancer.
Wirkmechanismus
The exact mechanism of action of (2R,5S)-2,5-Dimethyl-1,4-dinitrosopiperazine is not fully understood. However, it is thought to induce apoptosis in cancer cells by generating reactive oxygen species (ROS) and causing DNA damage. (2R,5S)-2,5-Dimethyl-1,4-dinitrosopiperazine has also been shown to inhibit the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair.
Biochemische Und Physiologische Effekte
(2R,5S)-2,5-Dimethyl-1,4-dinitrosopiperazine has been shown to have several biochemical and physiological effects. It has been shown to increase the production of ROS, which can cause oxidative stress and DNA damage. (2R,5S)-2,5-Dimethyl-1,4-dinitrosopiperazine has also been shown to inhibit the activity of PARP, which can lead to DNA damage and apoptosis. Additionally, (2R,5S)-2,5-Dimethyl-1,4-dinitrosopiperazine has been shown to activate the p53 pathway, which is involved in cell cycle regulation and apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of (2R,5S)-2,5-Dimethyl-1,4-dinitrosopiperazine is its potent anti-tumor effects. It has been shown to be effective in various cancer cell lines and animal models of cancer. Additionally, (2R,5S)-2,5-Dimethyl-1,4-dinitrosopiperazine is relatively easy to synthesize and purify, making it accessible to researchers. However, (2R,5S)-2,5-Dimethyl-1,4-dinitrosopiperazine is highly sensitive to light and heat, which can make it difficult to handle in the lab. Additionally, the low yield of the synthesis reaction can make it challenging to obtain large quantities of the compound.
Zukünftige Richtungen
There are several future directions for research on (2R,5S)-2,5-Dimethyl-1,4-dinitrosopiperazine. One area of interest is the development of (2R,5S)-2,5-Dimethyl-1,4-dinitrosopiperazine analogs that are more stable and have improved anti-tumor activity. Additionally, researchers are interested in exploring the potential of (2R,5S)-2,5-Dimethyl-1,4-dinitrosopiperazine as a combination therapy with other anti-cancer drugs. Another area of interest is the development of (2R,5S)-2,5-Dimethyl-1,4-dinitrosopiperazine-based imaging agents for cancer diagnosis and monitoring. Finally, researchers are interested in exploring the potential of (2R,5S)-2,5-Dimethyl-1,4-dinitrosopiperazine in other areas of medicine, such as neurodegenerative diseases and cardiovascular disease.
Conclusion:
In conclusion, (2R,5S)-2,5-Dimethyl-1,4-dinitrosopiperazine ((2R,5S)-2,5-Dimethyl-1,4-dinitrosopiperazine) is a potent anti-tumor compound that has garnered significant interest from the scientific community. Its potential applications in cancer research, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on (2R,5S)-2,5-Dimethyl-1,4-dinitrosopiperazine and its analogs has the potential to lead to significant advancements in cancer treatment and diagnosis.
Synthesemethoden
The synthesis of (2R,5S)-2,5-Dimethyl-1,4-dinitrosopiperazine involves the reaction of piperazine with nitrous acid to form the corresponding nitrosamine. The reaction is typically carried out in an acidic solution, and the resulting compound is purified via recrystallization. The yield of the reaction is typically low, and the compound is highly sensitive to light and heat.
Eigenschaften
CAS-Nummer |
125093-10-9 |
|---|---|
Produktname |
(2R,5S)-2,5-Dimethyl-1,4-dinitrosopiperazine |
Molekularformel |
C6H12N4O2 |
Molekulargewicht |
172.19 g/mol |
IUPAC-Name |
(2R,5S)-2,5-dimethyl-1,4-dinitrosopiperazine |
InChI |
InChI=1S/C6H12N4O2/c1-5-3-10(8-12)6(2)4-9(5)7-11/h5-6H,3-4H2,1-2H3/t5-,6+ |
InChI-Schlüssel |
ZDRKXNMKZRFCCW-OLQVQODUSA-N |
Isomerische SMILES |
C[C@@H]1CN([C@H](CN1N=O)C)N=O |
SMILES |
CC1CN(C(CN1N=O)C)N=O |
Kanonische SMILES |
CC1CN(C(CN1N=O)C)N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-(2-Chloro-1-methyl-ethyl)-[1,3]dioxolane](/img/structure/B49649.png)







